molecular formula C19H21N3O2S B4741945 2,4-dimethyl-N~1~-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide

2,4-dimethyl-N~1~-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide

Cat. No.: B4741945
M. Wt: 355.5 g/mol
InChI Key: CGFQGFABGUTIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethyl-N~1~-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a pyrazole ring, a benzenesulfonamide group, and multiple methyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N~1~-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced by reacting the pyrazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Methyl Substitution: The methyl groups are introduced through alkylation reactions using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N~1~-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2,4-dimethyl-N~1~-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N~1~-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dimethyl-N~1~-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide
  • 2,4-dimethyl-N~1~-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide

Uniqueness

2,4-dimethyl-N~1~-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylbenzyl group enhances its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2,4-dimethyl-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-14-8-9-19(16(3)10-14)25(23,24)21-18-11-20-22(13-18)12-17-7-5-4-6-15(17)2/h4-11,13,21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFQGFABGUTIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dimethyl-N~1~-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,4-dimethyl-N~1~-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2,4-dimethyl-N~1~-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2,4-dimethyl-N~1~-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
2,4-dimethyl-N~1~-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
2,4-dimethyl-N~1~-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.